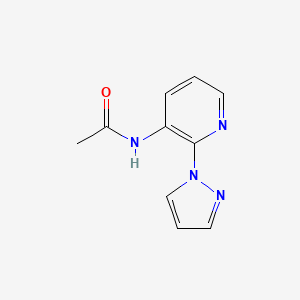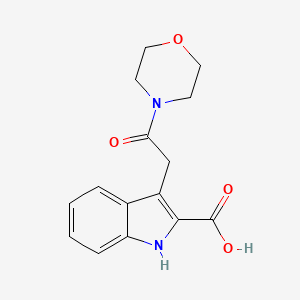![molecular formula C15H18N2O2 B7539215 N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)
N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide, commonly known as CXCR4 antagonist, is a small molecule that has shown potential in scientific research applications. It is a potent and selective inhibitor of CXCR4, a chemokine receptor that plays a crucial role in various physiological processes, including immune cell trafficking, embryonic development, and cancer metastasis.
Mechanism of Action
The mechanism of action of CXCR4 antagonist involves the inhibition of CXCR4, a chemokine receptor that binds to the ligand CXCL12. CXCR4 is expressed on various cell types, including cancer cells, immune cells, and stem cells. By inhibiting CXCR4, CXCR4 antagonist blocks the signaling pathway that regulates cell migration, invasion, and differentiation. This results in the inhibition of cancer metastasis, reduction of inflammation, and promotion of stem cell differentiation.
Biochemical and physiological effects:
CXCR4 antagonist has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, reduction of inflammation, and promotion of stem cell differentiation. In addition, CXCR4 antagonist has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
Advantages and Limitations for Lab Experiments
CXCR4 antagonist has several advantages for lab experiments, including its high potency and selectivity, relatively easy synthesis method, and well-established mechanism of action. However, CXCR4 antagonist also has some limitations, including its potential toxicity and off-target effects, which require careful consideration when designing experiments.
Future Directions
There are several future directions for CXCR4 antagonist research, including the development of more potent and selective CXCR4 antagonists, the investigation of CXCR4 antagonist in combination with other cancer treatments, and the exploration of CXCR4 antagonist in other scientific research applications, such as neurology and cardiovascular disease.
Conclusion:
In conclusion, CXCR4 antagonist is a small molecule that has shown potential in scientific research applications, particularly in cancer research, immunology, and stem cell research. Its mechanism of action involves the inhibition of CXCR4, a chemokine receptor that plays a crucial role in various physiological processes. CXCR4 antagonist has several advantages for lab experiments, but also has some limitations that require careful consideration. There are several future directions for CXCR4 antagonist research, which could lead to the development of more effective treatments for cancer and other diseases.
Synthesis Methods
The synthesis of CXCR4 antagonist involves the reaction of 3-cyanobenzyl bromide with N-methyl-4-oxane carboxamide in the presence of a base, such as potassium carbonate. The reaction results in the formation of CXCR4 antagonist as a white solid, which can be purified by recrystallization or column chromatography. The yield of the synthesis method is relatively high, making it suitable for large-scale production.
Scientific Research Applications
CXCR4 antagonist has been extensively studied in various scientific research applications, including cancer research, immunology, and stem cell research. In cancer research, CXCR4 antagonist has been shown to inhibit cancer cell migration and invasion, which are essential steps in cancer metastasis. In immunology, CXCR4 antagonist has been used to block the recruitment of immune cells to the site of inflammation, reducing the inflammatory response. In stem cell research, CXCR4 antagonist has been used to promote the differentiation of stem cells into specific cell types.
properties
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(15(18)14-5-7-19-8-6-14)11-13-4-2-3-12(9-13)10-16/h2-4,9,14H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCRJOWTISPEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)C(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)
![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)


![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)


![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)